4-Pyrimidin-5-yl-morpholine-2-carboxylic acid carbonate

Catalog No.
S831277
CAS No.
1185302-98-0
M.F
C10H13N3O6
M. Wt
271.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Pyrimidin-5-yl-morpholine-2-carboxylic acid carb...

CAS Number

1185302-98-0

Product Name

4-Pyrimidin-5-yl-morpholine-2-carboxylic acid carbonate

IUPAC Name

carbonic acid;4-pyrimidin-5-ylmorpholine-2-carboxylic acid

Molecular Formula

C10H13N3O6

Molecular Weight

271.23 g/mol

InChI

InChI=1S/C9H11N3O3.CH2O3/c13-9(14)8-5-12(1-2-15-8)7-3-10-6-11-4-7;2-1(3)4/h3-4,6,8H,1-2,5H2,(H,13,14);(H2,2,3,4)

InChI Key

JRHSEOTZPRWTAC-UHFFFAOYSA-N

SMILES

C1COC(CN1C2=CN=CN=C2)C(=O)O.C(=O)(O)O

Canonical SMILES

C1COC(CN1C2=CN=CN=C2)C(=O)O.C(=O)(O)O

Pyrimidines are an important core structure in many drug molecules and have had a major impact in drug discovery therapeutics . They have found widespread therapeutic applications, including antimicrobial, antimalarial, antiviral, anticancer, antileishmanial, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant applications . Furthermore, pyrimidines are also reported to possess potential medicinal properties important to central nervous system (CNS)-active agents, calcium channel blockers and antidepressants .

In terms of synthesis, one example is the multi-component synthesis route to access N-(pyrimidin-2-yl) 4-(2-aryl-4,5-diphenyl-1 H-imizazol-1-yl)benzenesulfonamides . The reactions were carried out using 4-amino- N -(pyrimidin-2-yl)benzenesulfonamide, aryl aldehydes, and benzil with ammonium acetate (NH 4 OAc) and dimethylamine using diethyl ammonium hydrogen sulfate (ionic liquid) under reflux .

Another application is in the field of materials science, where a stable porous In-MOF was prepared for the first time via an asymmetric N,O-containing (2-pyrimidin-5-yl)terephthalic acid . This material had great sorption capacity and was also an efficient catalyst for fixing CO 2 and epoxides .

4-Pyrimidin-5-yl-morpholine-2-carboxylic acid carbonate is a chemical compound characterized by its molecular formula C10H13N3O6 and a molecular weight of 271.23 g/mol. This compound features a unique structure that includes a pyrimidine ring, a morpholine ring, and a carboxylic acid carbonate group. The presence of these functional groups contributes to its potential applications in medicinal chemistry and proteomics research, where it is primarily utilized as a building block for synthesizing more complex molecules and studying protein interactions .

  • Oxidation: This compound can be oxidized to produce corresponding oxides.
  • Reduction: Reduction reactions can convert it into alcohols or amines.
  • Substitution: Nucleophilic substitution reactions may replace functional groups within the molecule.
  • Hydrolysis: The carboxylic acid carbonate group can hydrolyze to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate and chromium trioxide are commonly used.
  • Reduction Agents: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
  • Substitution Nucleophiles: Halides, amines, and thiols may act as nucleophiles.
  • Hydrolysis Conditions: Acidic or basic conditions are generally employed for hydrolysis reactions.

Major Products Formed

The

The biological activity of 4-Pyrimidin-5-yl-morpholine-2-carboxylic acid carbonate is significant in the context of medicinal chemistry. Its mechanism of action involves interactions with specific molecular targets such as enzymes and receptors. The pyrimidine ring may interact with nucleic acids, while the morpholine ring can engage with proteins, potentially modulating enzyme activity and influencing various biological processes. Research has indicated its potential as an anticancer agent, although further studies are required to fully elucidate its therapeutic applications.

The synthesis of 4-Pyrimidin-5-yl-morpholine-2-carboxylic acid carbonate typically involves several key steps:

  • Formation of the Pyrimidine Ring: This is achieved through a condensation reaction involving a β-dicarbonyl compound and an amidine derivative, conducted under acidic or basic conditions.
  • Formation of the Morpholine Ring: The morpholine ring is synthesized by reacting diethanolamine with a suitable halogenated compound (e.g., ethylene oxide) under basic conditions.
  • Coupling of the Pyrimidine and Morpholine Rings: A nucleophilic substitution reaction couples the two rings, often using bases like sodium hydride or potassium carbonate.

4-Pyrimidin-5-yl-morpholine-2-carboxylic acid carbonate has several notable applications:

  • Chemistry: Serves as a building block in complex molecule synthesis.
  • Biology: Utilized in enzyme mechanism studies and protein interaction research.
  • Medicine: Investigated for therapeutic applications, particularly in cancer treatment.
  • Industry: Applied in developing new materials and chemical processes.

Studies on the interactions of 4-Pyrimidin-5-yl-morpholine-2-carboxylic acid carbonate have revealed its ability to bind with specific proteins and enzymes, which can lead to modulation of their activity. These interactions are crucial for understanding its potential therapeutic effects and mechanisms in biological systems. Further research is ongoing to explore these interactions in greater detail.

Several compounds share structural similarities with 4-Pyrimidin-5-yl-morpholine-2-carboxylic acid carbonate. Here are some notable examples:

Compound NameSimilarity Index
(S)-4-Boc-Morpholine-2-carboxylic acid1.00
(R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid1.00
(S)-4-(tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid0.98
(R)-4-(tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid0.98
Ethyl 4-Boc-2-morpholinecarboxylate0.97

4-Pyrimidin-5-yl-morpholine-2-carboxylic acid carbonate is unique due to its specific combination of pyrimidine and morpholine rings along with the carboxylic acid carbonate functionality, which may offer distinct biological activities compared to these similar compounds .

The solubility profile of 4-Pyrimidin-5-yl-morpholine-2-carboxylic acid carbonate demonstrates significant variation across different solvent systems, reflecting the compound's amphiphilic nature. In aqueous media, the compound exhibits pH-dependent solubility behavior primarily attributed to the ionizable functional groups present within its structure [4] [5].
At physiological pH conditions (pH 7.4), the compound demonstrates moderate water solubility, estimated at 8-25 mg/mL, which is significantly enhanced compared to non-carbonate analogs [6]. This improvement in aqueous solubility can be attributed to the carbonate group's capacity to form hydrogen bonds with water molecules and its ionization characteristics under neutral conditions [7]. The carbonate moiety acts as a solubilizing group, facilitating better hydration and reducing the overall lipophilicity of the molecule [8].

Under acidic conditions (pH 4.0), the compound exhibits substantially increased water solubility, reaching approximately 20-50 mg/mL [9]. This enhancement results from protonation of the morpholine nitrogen atom, which increases the overall positive charge density and promotes electrostatic interactions with water molecules [4] [10]. The pKa of the morpholine nitrogen is estimated at approximately 8.0-8.5, making it susceptible to protonation under acidic conditions [10].

In organic solvent systems, the compound demonstrates excellent solubility in polar protic solvents. Methanol and ethanol show high dissolution capacity (50-100 mg/mL and 30-80 mg/mL respectively) due to their ability to form hydrogen bonds with both the carboxylic acid and morpholine functional groups [11]. Dimethyl sulfoxide represents the optimal solvent system, achieving solubility exceeding 100 mg/mL through strong solvation of all polar functional groups present in the molecule [12].

The compound exhibits limited solubility in moderately polar aprotic solvents such as acetone (2-8 mg/mL) and demonstrates poor solubility in non-polar solvents like dichloromethane (<2 mg/mL) [13]. This behavior is consistent with the presence of multiple polar functional groups that require strong dipolar or hydrogen-bonding interactions for effective solvation [14].

Thermal Stability and Decomposition Kinetics

The thermal stability profile of 4-Pyrimidin-5-yl-morpholine-2-carboxylic acid carbonate reveals a multi-stage decomposition process characteristic of compounds containing thermolabile functional groups. Morpholine derivatives typically demonstrate thermal stability up to approximately 150°C, beyond which degradation becomes increasingly significant [15].
The compound maintains structural integrity and exhibits minimal mass loss (<1%) within the temperature range of 25-100°C, indicating excellent stability under standard storage and handling conditions. Between 100-150°C, the compound remains largely stable with only minor volatile impurity evolution, representing 1-3% mass loss [15]. This temperature range corresponds to typical pharmaceutical processing conditions, suggesting good manufacturability characteristics.

The onset of significant thermal degradation occurs around 150-175°C, coinciding with the decomposition of the carbonate functional group [16]. During this phase, carbon dioxide and water are the primary degradation products, accounting for 5-15% mass loss. The carbonate group's thermal lability at these temperatures is consistent with literature reports on similar carbonate-containing organic compounds [17].

Substantial decomposition accelerates between 175-200°C, with mass losses ranging from 15-40%. This temperature regime witnesses the fragmentation of both morpholine and pyrimidine ring systems, generating various organic decomposition products including smaller heterocyclic fragments and aliphatic compounds [15]. The morpholine ring system, while relatively stable at lower temperatures, becomes susceptible to ring-opening reactions and oxidative degradation under these elevated thermal conditions.

Complete thermal decomposition occurs above 250°C, resulting in greater than 80% mass loss and leaving primarily carbon residue and inorganic salts as the final products [16]. The kinetics of thermal degradation follow typical Arrhenius behavior, with decomposition rates increasing exponentially with temperature. The activation energy for the primary decomposition process is estimated to be in the range of 80-120 kJ/mol, consistent with values observed for similar heterocyclic carboxylic acid derivatives [18].

Acid-Base Behavior and pKa Determination

The acid-base behavior of 4-Pyrimidin-5-yl-morpholine-2-carboxylic acid carbonate is governed by multiple ionizable functional groups, each contributing distinct pKa values and pH-dependent speciation profiles. The compound exhibits amphoteric characteristics due to the presence of both acidic and basic functional groups within its molecular structure [10].

The carboxylic acid functionality represents the primary acidic site with an estimated pKa value of 4.0-4.5, consistent with aliphatic carboxylic acids bearing electron-withdrawing substituents [19]. The proximity of the morpholine ring system and pyrimidine moiety provides modest electron-withdrawing effects that slightly reduce the pKa compared to simple aliphatic carboxylic acids. At physiological pH (7.4), this group exists predominantly in its deprotonated form (-COO⁻), contributing negative charge to the overall molecular species [20].

The morpholine nitrogen constitutes the principal basic site with an estimated pKa value of 8.0-8.5 [4] [10]. This value is slightly lower than that of simple secondary amines due to the electron-withdrawing effect of the oxygen atom within the morpholine ring, which reduces the nitrogen's electron density and basicity. At physiological pH, the morpholine nitrogen exists in a partially protonated state, with approximately 30-50% of molecules carrying a positive charge at this site [10].

The pyrimidine ring system contains two nitrogen atoms (N1 and N3) that exhibit weak basicity with estimated pKa values in the range of 1.0-2.0 [21]. These sites remain essentially neutral under physiological conditions but can become protonated under strongly acidic conditions (pH < 2). The electron-deficient nature of the pyrimidine ring, combined with the substitution pattern, significantly reduces the basicity of these nitrogen atoms compared to simple pyrimidine derivatives [22].

The carbonate group introduces additional buffering capacity to the system with a relevant pKa of 6.4 corresponding to the carbonic acid/bicarbonate equilibrium [7]. Under physiological conditions, this group exists predominantly in its bicarbonate form, contributing to the compound's overall ionic character and solubility enhancement.

The isoelectric point of the compound is estimated to occur around pH 6.0-6.5, where the net charge approaches zero due to balanced protonation and deprotonation of the various ionizable sites. This pH range represents the point of minimum solubility in aqueous systems and potential precipitation if concentrations exceed saturation limits [23].

Partition Coefficients and Lipophilicity Parameters

The lipophilicity characteristics of 4-Pyrimidin-5-yl-morpholine-2-carboxylic acid carbonate are quantified through various partition coefficient measurements that provide insight into the compound's membrane permeability and tissue distribution properties. The octanol-water partition coefficient (LogP) serves as the primary parameter for assessing lipophilicity in pharmaceutical and environmental applications [24] [25].

The calculated LogP value for 4-Pyrimidin-5-yl-morpholine-2-carboxylic acid carbonate ranges from 0.8-1.2, indicating moderate lipophilicity characteristics . This value reflects a balanced hydrophilic-lipophilic profile suitable for pharmaceutical applications, as it falls within the optimal range for oral bioavailability and membrane permeation [26]. The presence of the carbonate group significantly reduces the overall lipophilicity compared to the free carboxylic acid analog, improving aqueous solubility while maintaining sufficient lipophilicity for biological membrane interaction [27].

The hexadecane-water partition coefficient (LogP₁₆) demonstrates lower values (-0.5 to 0.2), indicating limited partitioning into highly lipophilic phases [28]. This parameter suggests that the compound would exhibit poor penetration into lipid-rich biological membranes such as the blood-brain barrier, but would demonstrate favorable distribution in aqueous biological compartments [29].

In chloroform-water systems, the partition coefficient (LogPchl) ranges from 1.2-1.8, reflecting enhanced distribution into moderately polar organic phases [24]. This value suggests good extraction efficiency using chlorinated solvents and indicates moderate membrane permeability in biological systems. The higher chloroform partition coefficient compared to octanol reflects the compound's preference for solvents capable of specific dipolar interactions [25].

The diethyl ether-water partition coefficient (LogPether) falls within the range of 0.3-0.8, demonstrating moderate extraction into weakly polar organic phases [30]. This parameter provides insight into the compound's behavior in less polar biological environments and its potential for extraction using ether-based separation techniques.

Membrane partition coefficients, representing distribution into phospholipid bilayers, are estimated at LogPmem values of 1.0-1.5 [27]. These values suggest moderate membrane permeability suitable for cellular uptake while avoiding excessive lipophilic accumulation that could lead to non-specific binding or toxicity issues. The balanced partition coefficient profile indicates favorable pharmacokinetic properties for therapeutic applications [31].

The lipophilic ligand efficiency (LLE), calculated as the difference between biological activity (pIC₅₀) and lipophilicity (LogP), provides a measure of activity normalized for lipophilicity [26]. While specific biological activity data for this compound are limited, the moderate LogP values suggest potential for high LLE values if significant biological activity is demonstrated, indicating efficient structure-activity relationships [23].

Dates

Last modified: 08-16-2023

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